molecular formula C28H33N5O2 B14925394 1-benzyl-N-{1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide

1-benzyl-N-{1-ethyl-3-[(2-methylpropyl)carbamoyl]-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B14925394
M. Wt: 471.6 g/mol
InChI Key: SGZCUUJJBTVCRY-UHFFFAOYSA-N
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Description

1-BENZYL-N~5~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

The synthesis of 1-BENZYL-N~5~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE can be achieved through a multi-step process involving the formation of the indole core followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core .

Chemical Reactions Analysis

1-BENZYL-N~5~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE undergoes several types of chemical reactions, including:

Scientific Research Applications

1-BENZYL-N~5~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-BENZYL-N~5~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-BENZYL-N~5~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE can be compared with other indole derivatives, such as:

The uniqueness of 1-BENZYL-N~5~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C28H33N5O2

Molecular Weight

471.6 g/mol

IUPAC Name

1-benzyl-N-[1-ethyl-3-(2-methylpropylcarbamoyl)pyrazol-4-yl]-2,3-dimethylindole-5-carboxamide

InChI

InChI=1S/C28H33N5O2/c1-6-32-17-24(26(31-32)28(35)29-15-18(2)3)30-27(34)22-12-13-25-23(14-22)19(4)20(5)33(25)16-21-10-8-7-9-11-21/h7-14,17-18H,6,15-16H2,1-5H3,(H,29,35)(H,30,34)

InChI Key

SGZCUUJJBTVCRY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4

Origin of Product

United States

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